
Benzaldehyde, 3,5-bis(methoxymethoxy)-
Overview
Description
Benzaldehyde, 3,5-bis(methoxymethoxy)-: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzaldehyde, 3,5-bis(methoxymethoxy)- typically involves the reaction of methyl 3,5-bis(methoxymethoxy)benzoate with lithium aluminium hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 3,5-bis(methoxymethoxy)- are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 3,5-bis(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions involving the replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3,5-bis(methoxymethoxy)benzoic acid.
Reduction: Formation of 3,5-bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzaldehyde, 3,5-bis(methoxymethoxy)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: Research has explored its potential as a building block for bioactive compounds, including those with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering .
Mechanism of Action
The mechanism by which Benzaldehyde, 3,5-bis(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the desired biological activity .
Comparison with Similar Compounds
- 3,4-Bis(2-methoxyethoxy)benzaldehyde
- Methyl 3,5-bis(benzyloxy)benzoate
Comparison: Benzaldehyde, 3,5-bis(methoxymethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Biological Activity
Benzaldehyde, 3,5-bis(methoxymethoxy)- (C11H14O5), is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzaldehyde, 3,5-bis(methoxymethoxy)- features two methoxymethoxy substituents on a benzaldehyde backbone. Its structure can be represented as follows:
This compound has been studied for its antioxidant properties and potential therapeutic applications.
Antioxidant Properties
One of the primary areas of research regarding Benzaldehyde, 3,5-bis(methoxymethoxy)- is its antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and damage cellular components.
- DPPH Radical Scavenging Activity : Studies have demonstrated that compounds with similar structures exhibit significant DPPH radical scavenging activity. For instance, a related compound showed an IC50 value indicating effective radical scavenging capabilities. This suggests that Benzaldehyde, 3,5-bis(methoxymethoxy)- may also possess similar antioxidant properties .
Enzyme Inhibition
Research indicates that modifications to the benzaldehyde structure can influence its inhibitory activity against certain enzymes. For example:
- c-Met Inhibition : Compounds structurally related to Benzaldehyde, 3,5-bis(methoxymethoxy)- have been shown to inhibit c-Met phosphorylation in various cell lines. The presence of hydroxyl groups in the structure is critical for maintaining this inhibitory activity. A similar compound demonstrated an IC50 of 107 nM against c-Met, highlighting the potential for Benzaldehyde derivatives to act as enzyme inhibitors .
Study on Antioxidant Activity
A study focused on the antioxidant properties of methoxymethoxy-substituted benzaldehydes found that these compounds could effectively scavenge free radicals. The research utilized various assays to measure the radical scavenging capacity and compared it with known antioxidants .
Enzyme Activity in Cell Lines
In another investigation, researchers evaluated the effects of Benzaldehyde derivatives on c-Met phosphorylation in BaF3/TPR-Met and EBC-1 NSCLC cell lines. The study revealed that specific structural modifications led to enhanced enzyme inhibition, suggesting a structure-activity relationship that could guide future drug design efforts .
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 (nM) | Notes |
---|---|---|---|
Benzaldehyde, 3,5-bis(methoxymethoxy)- | Antioxidant Activity | TBD | Potential DPPH scavenger |
Related Compound A | c-Met Inhibition | 107 | Effective in NSCLC cell lines |
Related Compound B | c-Met Inhibition | 63 | Significant structural modifications |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing 3,5-bis(methoxymethoxy) substituents into benzaldehyde derivatives?
- Methodology : Optimize reaction conditions using reflux with absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product. Key steps include controlling reaction time (e.g., 4 hours) and stoichiometric ratios of reactants (e.g., 0.001 mol equivalents). Post-synthesis purification via column chromatography or recrystallization ensures structural integrity .
Q. Which analytical techniques are most reliable for characterizing 3,5-bis(methoxymethoxy)benzaldehyde?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to confirm substitution patterns, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for quantification. Reference spectral libraries (e.g., NIST Chemistry WebBook) for cross-validation .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound in antitumor research?
- Methodology : Systematically modify substituents at the 3,5-positions (e.g., varying methoxymethoxy groups) and evaluate in vitro cytotoxicity against cancer cell lines. Use dose-response assays (e.g., IC values) and compare results to analogs like GO-Y030, which showed enhanced antitumor activity due to methoxymethoxy substitutions .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) predict the reactivity and stability of 3,5-bis(methoxymethoxy)benzaldehyde?
- Methodology : Calculate HOMO-LUMO energy gaps, ionization potentials, and electrophilicity indices using DFT in solvent environments (e.g., DMSO). Compare results to experimental data to validate computational models. Studies on curcumin analogs suggest methoxymethoxy groups lower the H-L gap, enhancing reactivity in polar solvents .
Q. What mechanisms underlie the biological activity of 3,5-bis(methoxymethoxy)benzaldehyde in cancer models?
- Methodology : Investigate interactions with cellular targets (e.g., kinases, DNA) via molecular docking and fluorescence-based binding assays. Correlate electronic properties (e.g., electron-withdrawing effects of substituents) with observed activity. SAR data from curcuminoid studies indicate that bulky substituents improve membrane permeability and target binding .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology : Standardize assay protocols (e.g., cell line selection, incubation times) and validate purity using orthogonal analytical techniques. For example, discrepancies in IC values may arise from impurities or solvent effects, as seen in curcuminoid studies where solvent polarity significantly altered reactivity .
Q. What role do methoxymethoxy groups play in modulating the compound’s electronic properties?
- Methodology : Use local reactivity descriptors (e.g., Fukui indices) and molecular electrostatic potential (MEP) maps to identify electron-rich regions. Methoxymethoxy groups increase electron density at the aromatic ring, enhancing nucleophilic attack susceptibility, as observed in DFT studies of similar benzaldehyde derivatives .
Properties
IUPAC Name |
3,5-bis(methoxymethoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKIEMNKLOZWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=O)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337426 | |
Record name | Benzaldehyde, 3,5-bis(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76280-61-0 | |
Record name | Benzaldehyde, 3,5-bis(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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